5-Ethynyl-1,2,3-trimethoxybenzene

Vue d'ensemble

Description

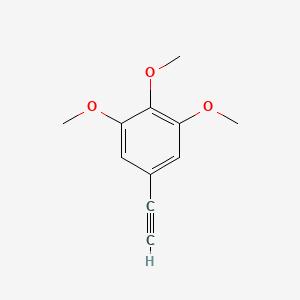

5-Ethynyl-1,2,3-trimethoxybenzene is an organic compound with the molecular formula C11H12O3 It is a derivative of trimethoxybenzene, where an ethynyl group is attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-1,2,3-trimethoxybenzene typically involves the coupling of substituted aryl azides with this compound using the Huisgen azide-alkyne cycloaddition method . This reaction is carried out under specific conditions to ensure high yields and purity of the product.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale reactions, with optimizations for larger-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

5-Ethynyl-1,2,3-trimethoxybenzene undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids, while substitution reactions can yield a variety of functionalized benzene derivatives.

Applications De Recherche Scientifique

Synthetic Organic Chemistry

Building Block for Complex Molecules

5-Ethynyl-1,2,3-trimethoxybenzene serves as a versatile building block in organic synthesis. The ethynyl group can participate in multiple coupling reactions such as Sonogashira and Suzuki reactions, facilitating the formation of carbon-carbon bonds essential for constructing complex molecular architectures . The methoxy groups enhance the compound's reactivity and solubility, making it suitable for various synthetic pathways.

Case Study: Synthesis of Combretastatin Analogues

Research has demonstrated that this compound can be utilized to synthesize combretastatin analogues via Suzuki-Miyaura coupling reactions. These analogues are of interest due to their potential anticancer properties . The synthesis involves the reaction of this compound with arylboronic acids under palladium catalysis to produce novel sulfonyl compounds with promising biological activities.

Material Science

Organic Electronics and Conductive Materials

The presence of methoxy groups in this compound influences its electronic properties, making it a candidate for research in organic electronics. The electron-donating nature of the methoxy groups can enhance conductivity and facilitate self-assembly processes. This compound may be explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.

Supramolecular Chemistry

In supramolecular chemistry, this compound has been shown to participate in π-stacking interactions with other aromatic systems. Such interactions are crucial for the design of advanced materials with specific optical and electronic properties . The compound's ability to form stable supramolecular structures can lead to innovative applications in sensors and nanotechnology.

Medicinal Chemistry

Potential Anticancer Applications

While direct medicinal applications of this compound are still under investigation, its structural features suggest potential bioactivity. The ethynyl group has been associated with the development of anticancer agents . Recent studies have synthesized triazole derivatives from this compound that exhibited moderate cytotoxicity against lung cancer cells (A549), indicating its potential as a precursor in drug development .

Analytical Chemistry

Derivatization Agent

This compound has been explored as a derivatizing agent in analytical chemistry to quantify halogens in aqueous systems. Its ability to react with halogens allows for sensitive detection methods that can be applied in environmental monitoring and safety assessments .

Summary Table of Applications

| Application Area | Description | Case Studies/Examples |

|---|---|---|

| Synthetic Organic Chemistry | Building block for complex molecules; participates in coupling reactions | Synthesis of combretastatin analogues |

| Material Science | Potential use in organic electronics; enhances conductivity | Research on OLEDs and photovoltaic devices |

| Medicinal Chemistry | Investigated for anticancer properties; precursor for bioactive compounds | Synthesis of triazole derivatives with cytotoxic activity |

| Analytical Chemistry | Derivatizing agent for quantifying halogens | Detection methods for environmental monitoring |

Mécanisme D'action

The mechanism of action of 5-Ethynyl-1,2,3-trimethoxybenzene involves its interaction with various molecular targets. In biological systems, it can interact with cellular components, leading to cytotoxic effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the disruption of cellular processes and induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,3-Trimethoxybenzene: Lacks the ethynyl group, making it less reactive in certain chemical reactions.

5-Ethynyl-1,3,5-trimethoxybenzene: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

Uniqueness

5-Ethynyl-1,2,3-trimethoxybenzene is unique due to the presence of the ethynyl group, which enhances its reactivity and potential applications in organic synthesis and materials science. This makes it a valuable compound for research and industrial applications.

Activité Biologique

5-Ethynyl-1,2,3-trimethoxybenzene (C11H12O3) is an organic compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This compound features an ethynyl group attached to a trimethoxybenzene structure and has been studied for its cytotoxic properties against various cancer cell lines.

Cytotoxic Properties

Research indicates that this compound exhibits significant cytotoxic activity against several cancer cell lines, notably A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells. The mechanism of action appears to involve the inhibition of cell growth and proliferation through interaction with cellular targets such as tubulin.

Table 1: Cytotoxicity Data of this compound

| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| A549 | 9.85 - 23.94 | Doxorubicin: 0.89 |

| MDA-MB-231 | 8.39 - 11.70 | Doxorubicin: 1.68 |

| HeLa | 8.39 - 11.70 | Doxorubicin: 0.89 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that while the compound shows promising activity, it is less potent than doxorubicin, a standard chemotherapeutic agent.

The primary mechanism through which this compound exerts its cytotoxic effects involves:

- Interaction with Tubulin : The compound has a higher binding affinity for tubulin compared to some reference compounds, which may disrupt microtubule dynamics and inhibit mitosis.

- Impact on Biochemical Pathways : It likely affects pathways related to cell cycle regulation and apoptosis, leading to reduced cell viability.

Case Studies

- Study on A549 Cells : In a study evaluating the efficacy of various compounds against A549 lung cancer cells, this compound was found to significantly reduce cell viability in a dose-dependent manner. The study highlighted its potential as a lead compound for further development in lung cancer therapies .

- Comparative Analysis with Other Compounds : Another research effort compared the cytotoxic effects of several derivatives of trimethoxybenzene. The findings indicated that while derivatives exhibited varying levels of activity, this compound consistently showed significant anti-proliferative effects across multiple cancer cell lines .

Additional Biological Activities

Beyond its cytotoxic properties, ongoing research is exploring other biological activities of this compound:

- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties that may contribute to its overall therapeutic profile.

- Anti-inflammatory Effects : There is emerging evidence indicating that compounds derived from trimethoxybenzene structures may exhibit anti-inflammatory activities.

Propriétés

IUPAC Name |

5-ethynyl-1,2,3-trimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-5-8-6-9(12-2)11(14-4)10(7-8)13-3/h1,6-7H,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDZJQFRCCCDJLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40474064 | |

| Record name | 5-Ethynyl-1,2,3-trimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53560-33-1 | |

| Record name | 5-Ethynyl-1,2,3-trimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.